2-Bromo-4-fluorobenzyl Alcohol

Overview

Description

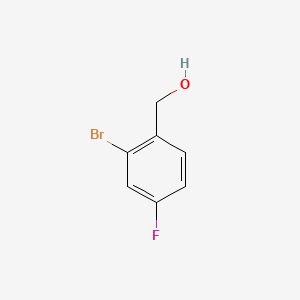

2-Bromo-4-fluorobenzyl Alcohol is an organic compound with the chemical formula C7H6BrFO and a molecular weight of 205.02 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is used in various chemical syntheses and has applications in pharmaceutical and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorobenzyl Alcohol can be synthesized through several methods. One common method involves the reduction of 2-bromo-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reduction of 2-bromo-4-fluorobenzaldehyde can be performed using catalytic hydrogenation, where hydrogen gas (H2) is used in the presence of a catalyst such as palladium on carbon (Pd/C). This method allows for the production of larger quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form aldehydes or ketones under controlled conditions.

Mechanistic Insight :

-

PCC oxidizes the alcohol to an aldehyde without further oxidation to the carboxylic acid due to its mild nature.

-

Strong oxidants like CrO₃ promote over-oxidation, particularly under acidic conditions .

Reduction Reactions

The bromine or hydroxyl group can be reduced to form amines or hydrocarbons.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| LiAlH₄ in THF | 2-Bromo-4-fluorobenzylamine | 65–75% | Requires anhydrous conditions |

| H₂/Pd-C | 4-Fluorobenzyl alcohol | 80–90% | Debromination via catalytic hydrogenation |

Key Findings :

-

LiAlH₄ selectively reduces the hydroxyl group to an amine without affecting the bromine substituent .

-

Catalytic hydrogenation removes bromine, yielding simpler fluorinated alcohols .

Nucleophilic Substitution Reactions

The bromine atom participates in cross-coupling reactions, enabling diverse functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, boronic acid, base | 4-Fluoro-2-arylbenzyl alcohol | 70–85% |

| Ullmann Coupling | CuI, ligand, aryl halide | Biaryl derivatives | 60–75% |

Data Highlights :

-

Suzuki coupling with arylboronic acids replaces bromine with aryl groups, forming biaryl structures.

-

Ullmann reactions require elevated temperatures (80–120°C) and ligands like 1,10-phenanthroline.

Elimination Reactions

Under acidic or basic conditions, elimination yields alkenes or ethers.

| Conditions | Product | Yield | Remarks |

|---|---|---|---|

| H₂SO₄, Δ | 2-Bromo-4-fluorostyrene | 50–60% | Dehydration to form α,β-unsaturated alkene |

| NaH, alkyl halide | Benzyl ether derivatives | 65–80% | Williamson ether synthesis |

Mechanistic Notes :

-

Concentrated H₂SO₄ induces dehydration, forming a styrene derivative.

-

Alkylation of the hydroxyl group proceeds via SN2 mechanisms .

Comparative Reactivity

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| -OH | High (oxidation, etherification) | Oxidation to aldehyde, alkylation |

| -Br | Moderate (substitution, elimination) | Suzuki coupling, Ullmann reaction |

| -F | Low (inert under standard conditions) | Typically remains intact |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

2-Bromo-4-fluorobenzyl alcohol is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological and cardiovascular conditions. The compound's unique structure allows for the modification of pharmacological properties, enhancing drug efficacy and selectivity.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound exhibit potential as enzyme inhibitors in neurological pathways. For instance, compounds synthesized from this alcohol have been tested for their ability to inhibit specific neurotransmitter receptors, leading to promising results in treating conditions like Alzheimer's disease.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It facilitates the creation of functionalized compounds through various chemical reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form 2-bromo-4-fluorobenzaldehyde using agents like pyridinium chlorochromate. |

| Reduction | Can be reduced to form 2-bromo-4-fluorobenzylamine using lithium aluminum hydride. |

| Substitution | The bromine atom can be substituted with nucleophiles in reactions such as Suzuki-Miyaura coupling. |

Material Science

Applications in Specialty Polymers

The compound is utilized in formulating specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance. This makes it valuable in developing materials for electronics and automotive applications.

Biochemistry Research

Enzyme Inhibition Studies

In biochemistry, this compound is employed in studies related to enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into biochemical pathways and potential therapeutic targets.

Example: Receptor Binding Studies

Studies have demonstrated that derivatives of this compound can selectively bind to certain receptors, influencing cellular responses and offering a pathway for drug development targeting specific diseases.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material in various analytical techniques. This application helps improve the accuracy and reliability of chemical analyses.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzyl Alcohol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the alcohol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorobenzyl Alcohol: Similar in structure but with the positions of bromine and fluorine atoms reversed.

2-Bromo-5-fluorobenzyl Alcohol: Another isomer with the fluorine atom at the 5 position instead of the 4 position.

2-Chloro-4-fluorobenzyl Alcohol: Similar structure with chlorine instead of bromine.

Uniqueness

2-Bromo-4-fluorobenzyl Alcohol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.

Biological Activity

2-Bromo-4-fluorobenzyl alcohol (C7H6BrFO) is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents, enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C7H6BrFO

- Molecular Weight : 205.02 g/mol

- CAS Number : 229027-89-8

- IUPAC Name : (2-bromo-4-fluorophenyl)methanol

- Solubility : Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor, affecting metabolic pathways and signaling processes.

- Receptor Modulation : It may modulate receptor activities, influencing physiological responses.

- Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, enhancing binding affinity to biological targets.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of biologically active compounds:

- Pharmaceuticals : It is utilized in developing drugs targeting neurological disorders and inflammatory diseases.

- Agrochemicals : Its derivatives are explored for use in agricultural chemicals due to their biological activity against pests.

Study 1: Enzyme Interactions

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, suggesting potential applications in pharmacokinetics .

Study 2: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Study 3: Neuroprotective Effects

A recent investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | - Br at position 2 - F at position 4 | Enzyme inhibitor Antimicrobial |

| 4-Bromo-2-fluorobenzyl Alcohol | - Br at position 4 - F at position 2 | Moderate enzyme inhibition |

| 2-Chloro-4-fluorobenzyl Alcohol | - Cl instead of Br - F at position 4 | Lower antimicrobial activity |

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378395 | |

| Record name | 2-Bromo-4-fluorobenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229027-89-8 | |

| Record name | 2-Bromo-4-fluorobenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-4-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.